9H-Carbazole-9-ethanol, 3,6-dibromo-alpha-[[(2-hydroxyethyl)amino]methyl]-
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Overview
Description
9H-Carbazole-9-ethanol, 3,6-dibromo-alpha-[[(2-hydroxyethyl)amino]methyl]- is a synthetic organic compound that belongs to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole-9-ethanol, 3,6-dibromo-alpha-[[(2-hydroxyethyl)amino]methyl]- typically involves the following steps:
Bromination of Carbazole: Carbazole is brominated using bromine or a brominating agent to introduce bromine atoms at the 3 and 6 positions.
Formation of the Intermediate: The brominated carbazole is then reacted with an appropriate alkylating agent to form an intermediate compound.
Amination and Hydroxylation: The intermediate is further reacted with an amine and a hydroxylating agent to introduce the hydroxyethylamino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9H-Carbazole-9-ethanol, 3,6-dibromo-alpha-[[(2-hydroxyethyl)amino]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 9H-Carbazole-9-ethanol, 3,6-dibromo-alpha-[[(2-hydroxyethyl)amino]methyl]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed study and experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,6-Dibromocarbazol-9-yl)-3-(2-aminoethylamino)propan-2-ol
- 1-(3,6-Dibromocarbazol-9-yl)-3-(2-methoxyethylamino)propan-2-ol
Uniqueness
9H-Carbazole-9-ethanol, 3,6-dibromo-alpha-[[(2-hydroxyethyl)amino]methyl]- is unique due to the presence of both bromine atoms and the hydroxyethylamino group, which can impart distinct chemical and biological properties compared to other carbazole derivatives.
Properties
CAS No. |
301160-69-0 |
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Molecular Formula |
C17H18Br2N2O2 |
Molecular Weight |
442.1g/mol |
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(2-hydroxyethylamino)propan-2-ol |
InChI |
InChI=1S/C17H18Br2N2O2/c18-11-1-3-16-14(7-11)15-8-12(19)2-4-17(15)21(16)10-13(23)9-20-5-6-22/h1-4,7-8,13,20,22-23H,5-6,9-10H2 |
InChI Key |
OXGQUYAYFRUDHS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)C3=C(N2CC(CNCCO)O)C=CC(=C3)Br |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2CC(CNCCO)O)C=CC(=C3)Br |
Origin of Product |
United States |
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